n-(4-Fluorobenzyl)aniline

Description

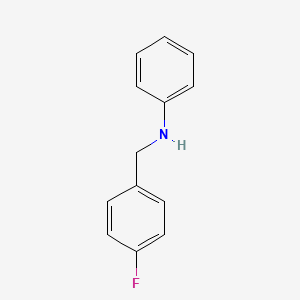

N-(4-Fluorobenzyl)aniline is a secondary amine featuring a benzyl group substituted with a fluorine atom at the para position and an aniline moiety. It serves as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C13H12FN |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]aniline |

InChI |

InChI=1S/C13H12FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2 |

InChI Key |

YBZQHZMAKMFRBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Fluorobenzyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactions. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzaldehyde, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

N-(4-fluorobenzyl)aniline and its derivatives have various applications in scientific research, including in chemistry, biology, medicinal chemistry, and material science. These compounds are used as building blocks in the synthesis of more complex organic molecules, investigated for potential pharmacological properties, and used in the preparation of polymers and other advanced materials.

2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline

- Chemistry It is used as a building block in the synthesis of complex organic molecules.

- Biology This compound can be used in the study of enzyme interactions and protein binding.

- Industry It can be used in the production of specialty chemicals and materials with specific properties.

4-Chloro-N-(4-fluorobenzyl)aniline

- Organic Synthesis It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry The compound is investigated for its potential pharmacological properties and as a building block for drug development.

- Material Science It is used in the preparation of polymers and other advanced materials with specific properties.

Reactions and Properties

The reactivity and properties of this compound derivatives are influenced by the presence of substituents such as chlorine and fluorine. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.

- Oxidation Can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the compound into amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups. Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom in the benzyl group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Research Findings and Trends

- Catalytic Efficiency : Pd/NiO catalysts enable near-quantitative yields for this compound, outperforming traditional methods .

- Biological Relevance : Fluorobenzyl-aniline hybrids are prioritized in drug discovery for their balanced lipophilicity and metabolic stability .

- Structural Insights: Non-planar Schiff base derivatives (e.g., 4-Fluoro-N-(4-hydroxybenzylidene)aniline) offer geometric flexibility for metal coordination .

Biological Activity

n-(4-Fluorobenzyl)aniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorobenzyl group, exhibits unique properties that influence its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

This compound can be described by the following chemical structure:

- Chemical Formula: CHF\N

- Molecular Weight: 217.24 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with target biomolecules, enhancing binding affinity. Additionally, metabolic transformations can lead to active metabolites that exert biological effects.

| Mechanism Type | Description |

|---|---|

| Receptor Binding | Acts as a ligand for various receptors |

| Enzyme Modulation | Modulates enzymatic activity through competitive inhibition |

| Metabolic Activation | Forms active metabolites that enhance biological effects |

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Notable findings include:

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, compounds with modifications at the aniline nitrogen showed enhanced activity compared to their parent compounds .

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes, such as histone deacetylases (HDACs), which are involved in cancer progression. The compound's ability to increase acetyl-histone levels suggests a potential role in epigenetic modulation .

- CETP Inhibition : In vitro assays have indicated that this compound derivatives possess potent inhibitory activity against cholesteryl ester transfer protein (CETP), which is crucial for lipid metabolism and cardiovascular health .

Case Study 1: Anticancer Activity

A study focused on a series of this compound derivatives revealed that modifications at specific positions on the benzene ring significantly impacted their antiproliferative activity. The most active compound demonstrated an IC50 value in the low micromolar range against multiple cancer cell lines .

Case Study 2: Enzyme Inhibition

In another investigation, a derivative of this compound was evaluated for its ability to inhibit tyrosinase, an enzyme implicated in melanin production. The compound was found to be a competitive inhibitor with a Ki value indicating strong binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.